

Technical Support Center: Troubleshooting DNA Degradation in Tris-EDTA (TE) Buffer

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Compound of Interest		
Compound Name:	EDTA Tris	
Cat. No.:	B3041845	Get Quote

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent DNA degradation when using Tris-EDTA (TE) buffer for storage and experiments.

Frequently Asked Questions (FAQs) Why is my DNA degraded even when stored in TE buffer?

Even when stored in TE buffer, DNA can degrade due to several factors:

- DNase Contamination: The most common cause of DNA degradation is contamination with DNases, enzymes that specifically break down DNA.[1][2][3] Sources of contamination can include reagents, disposable lab supplies, and improper handling techniques.[4] Some commercial DNase I reagents have even been found to be contaminated with active proteases, which can also contribute to sample degradation.[5]
- Acidic Conditions: While Tris is a buffering agent, improper preparation of the TE buffer can result in a suboptimal pH. DNA is susceptible to hydrolysis, particularly in acidic conditions (pH 5 or lower), which can lead to the breakage of phosphodiester bonds.[6]
- Physical Shearing: High molecular weight DNA is sensitive to physical stress. Vigorous mixing, vortexing, or repeated freeze-thaw cycles can cause mechanical shearing of the DNA strands.



- Improper Storage Temperature: Although TE buffer offers protection, prolonged storage at room temperature or 4°C can still lead to degradation over time compared to frozen storage. [7][8]
- Chemical Damage: Exposure to environmental factors like UV radiation or certain chemicals can also damage DNA.[9][10]

How can I tell if my DNA is degraded?

The most common method to assess DNA integrity is through agarose gel electrophoresis.

- Intact, high-quality DNA will appear as a sharp, distinct band of high molecular weight.
- Degraded DNA will appear as a smear down the lane of the gel, as the DNA has been broken into various smaller fragments that migrate at different speeds.[9][11][12]
- Sheared DNA may also appear as a smear, often concentrated in the lower molecular weight region of the gel.

What is the specific role of Tris and EDTA in protecting my DNA?

Tris and EDTA work together to create a protective environment for DNA:

- Tris: This component acts as a pH buffer, maintaining the solution at a slightly alkaline pH (typically around 8.0). This is crucial because acidic conditions can cause depurination and hydrolysis, breaking the DNA backbone.[13][14][15]
- EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent. Its primary role is to bind divalent cations, most notably magnesium ions (Mg²⁺).[1][2][3] DNases, the enzymes that degrade DNA, require these ions as cofactors to function.[16][17] By sequestering these ions, EDTA effectively inactivates most DNases, protecting the DNA from enzymatic degradation.[18][19]

My DNA yield is low after storage in TE buffer. What could be the cause?



Low DNA yield after storage can be due to several issues:

- Incomplete Resuspension: High molecular weight DNA can take a significant amount of time to fully dissolve. If the DNA pellet is not completely resuspended in the TE buffer, you may lose a portion of it during subsequent steps.[20][21]
- Adsorption to Tube Walls: Dilute solutions of DNA are prone to adsorbing to the surfaces of storage tubes. This can be minimized by using siliconized tubes and storing DNA in aliquots to avoid repeated handling of the main stock.[13]
- Precipitation during Freeze-Thaw Cycles: Repeatedly freezing and thawing your DNA samples can cause the DNA to precipitate out of solution, leading to a lower concentration in the supernatant.[13]
- Degradation: Severe degradation can lead to a perceived loss of DNA, as the smaller fragments may not be efficiently precipitated or may be harder to quantify accurately.

Data Summary

Table 1: Effect of Storage Conditions on DNA Integrity

This table summarizes findings on the stability of human genomic DNA stored over 10 weeks under various conditions.



Storage Buffer	Temperature	Time (Weeks)	Outcome
Distilled Water	25°C	4	All 20/20 samples were entirely degraded.[7]
TE Buffer	25°C	10	6 out of 20 samples were fairly degraded. [7]
Distilled Water	4°C	10	4 out of 20 samples were fairly degraded. [7]
TE Buffer	4°C	10	All 20/20 samples were stable.[7]
Distilled Water	-20°C & -70°C	10	No apparent degradation.[7]
TE Buffer	-20°C & -70°C	10	No apparent degradation.[7]

Data adapted from a study by Kim et al. (2011) in the Korean Journal of Clinical Laboratory Science.[7]

Experimental Protocols

Protocol: Assessing DNA Integrity with Agarose Gel Electrophoresis

This protocol provides a standard method for visualizing DNA to assess its integrity.[22][23][24]

1. Materials:

- Agarose powder
- Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
- DNA loading dye (6X)
- DNA ladder (with known fragment sizes)
- · Your DNA sample stored in TE buffer

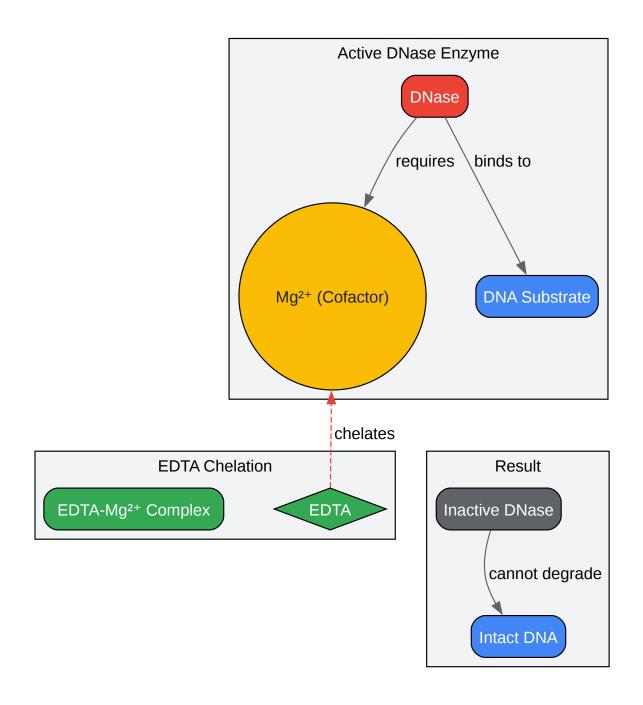


- Nucleic acid stain (e.g., Ethidium Bromide, SYBR Safe)
- Gel casting tray, combs, and electrophoresis chamber
- Power supply
- UV transilluminator or gel imaging system
- 2. Procedure:
- · Prepare the Agarose Gel:
- For genomic DNA, a 0.8% to 1.0% agarose gel is typically sufficient.[22]
- Weigh the appropriate amount of agarose and add it to the required volume of 1X electrophoresis buffer in a flask.
- Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
- Allow the solution to cool to about 50-60°C.
- Add the nucleic acid stain to the molten agarose (follow manufacturer's instructions for concentration) and swirl gently to mix.
- Pour the gel into the casting tray with the combs in place. Allow it to solidify completely (typically 20-30 minutes at room temperature).

Visualizations

Mechanism of DNase Inhibition by EDTA



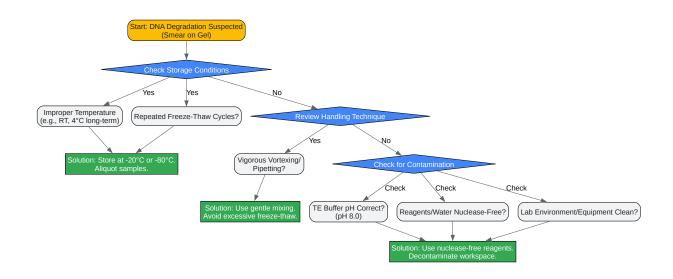


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Caption: EDTA chelates Mg^{2+} ions, which are essential cofactors for DNase activity, thus inactivating the enzyme.



Troubleshooting Workflow for DNA Degradation



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Caption: A logical workflow to identify and resolve common causes of DNA degradation.

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